molecular formula C11H23NO2Si B182113 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one CAS No. 177911-57-8

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Cat. No.: B182113
CAS No.: 177911-57-8
M. Wt: 229.39 g/mol
InChI Key: NUPOYZPOLQAMAK-UHFFFAOYSA-N
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Description

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H23NO2Si. It is a derivative of pyrrolidin-2-one, where the hydrogen atom at the 5-position is replaced by a (tert-butyldimethylsilyl)oxy)methyl group. This compound is often used in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the protection of the hydroxyl group of a precursor molecule with a tert-butyldimethylsilyl (TBDMS) group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactivity of the silylating agents and the need for anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions are less common but can occur under specific conditions, potentially affecting the pyrrolidinone ring.

    Substitution: The silyl ether group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under controlled conditions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced forms of the pyrrolidinone ring.

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
  • 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Uniqueness

This compound is unique due to its specific structural configuration, which provides stability and reactivity in synthetic applications. Its ability to act as a protecting group for hydroxyl functionalities makes it particularly valuable in complex organic syntheses.

Properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOYZPOLQAMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437221
Record name 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177911-57-8
Record name 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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